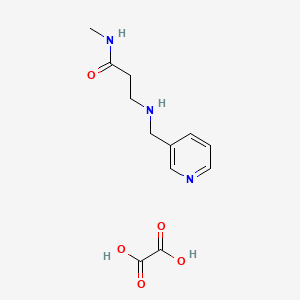
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate
Vue d'ensemble
Description
“N1-Methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine” is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a propyl chain with two amine groups, one of which is methylated .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.26 and a molecular formula of C10H17N3 .Applications De Recherche Scientifique
1. Involvement in Oxalate Metabolism and Treatment of Primary Hyperoxaluria
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate is implicated in the research related to Primary Hyperoxaluria (PH), a rare and severe disease affecting oxalate metabolism. Research focuses on novel therapies, including RNA interference (RNAi) therapies, designed to modulate liver pathways and reduce or avoid oxalate production. These therapies target hepatic enzymes such as glycolate oxidase (GO) and lactate dehydrogenase A (LDH-A) in PH patients. The introduction of such therapies marks a significant advancement in the treatment of PH, offering hope for patients to avoid liver and/or kidney transplantation in the future with fewer stone events and less strict therapeutic regimens (Bacchetta & Lieske, 2022).
2. RNAi Therapeutics in Oxalate Production Reduction
3. Catalysis of Oxidation by Aldehyde Oxidase
Aldehyde oxidase, an enzyme in the liver, is shown to catalyze the oxidation of N1-methylnicotinamide and pyridoxal, with variations observed among different strains of mice. This research indicates that aldehyde oxidase plays a significant role in the metabolism of substances like N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate (Stanulović & Chaykin, 1971).
4. Dicer-substrate siRNA and Glycolate Oxidase
Dicer-substrate small interfering RNAs (DsiRNAs) targeting hydroxyacid oxidase 1 (HAO1) mRNA, encoding glycolate oxidase (GO), are being explored to reduce glycolate to glyoxylate conversion in the liver. This approach has shown promise in normalizing urine oxalate levels and reducing calcium oxalate deposition in a preclinical mouse model of PH1, supporting its potential as a therapeutic approach (Dutta et al., 2016).
5. Oxidation in Various Mammals
Research on the oxidation of N1-methylnicotinamide to N1-methyl-4-pyridone-3-carboxamide and N1-methyl-2-pyridone-5-carboxamide in various mammals has been conducted. The data support the concept that these pyridones are synthesized from N1-methylnicotinamide by a single enzyme, likely aldehyde oxidase, with distinct properties in different species (Felsted & Chaykin, 1967).
Propriétés
IUPAC Name |
N-methyl-3-(pyridin-3-ylmethylamino)propanamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.C2H2O4/c1-11-10(14)4-6-13-8-9-3-2-5-12-7-9;3-1(4)2(5)6/h2-3,5,7,13H,4,6,8H2,1H3,(H,11,14);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXXVUXXGDOXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CN=CC=C1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



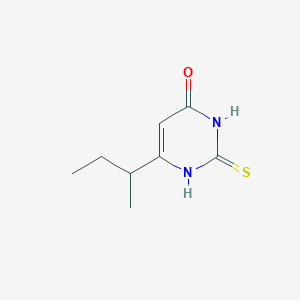

![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)

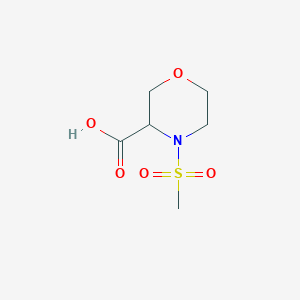
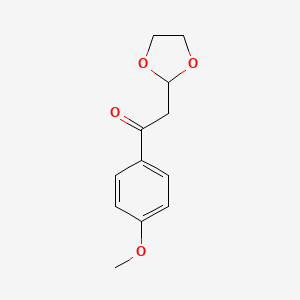

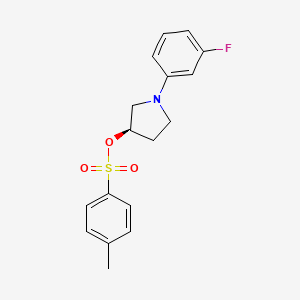
![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)
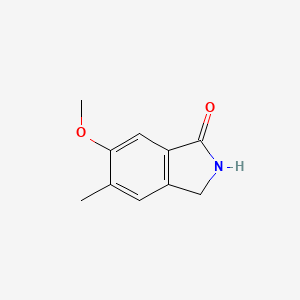

![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)